molecular formula C10H11F2NO2 B4089266 N-(3,4-difluorophenyl)-2-ethoxyacetamide

N-(3,4-difluorophenyl)-2-ethoxyacetamide

Cat. No.: B4089266
M. Wt: 215.20 g/mol
InChI Key: PCPUHGUQUAYRHL-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-ethoxyacetamide: is an organic compound that belongs to the class of amides It features a difluorophenyl group attached to an ethoxyacetamide moiety

Mechanism of Action

The mechanism of action of a compound like “N-(3,4-difluorophenyl)-2-ethoxyacetamide” would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would involve interacting with biological targets in the body .

Safety and Hazards

The safety and hazards associated with a compound like “N-(3,4-difluorophenyl)-2-ethoxyacetamide” would depend on its specific properties. Similar compounds have been reported to be toxic if swallowed or inhaled, cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on a compound like “N-(3,4-difluorophenyl)-2-ethoxyacetamide” would depend on its potential applications. For example, if it has pharmaceutical potential, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-difluorophenyl)-2-ethoxyacetamide typically involves the reaction of 3,4-difluoroaniline with ethyl 2-bromoacetate, followed by hydrolysis and subsequent amidation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The intermediate ester is then hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, which is subsequently converted to the amide using reagents like thionyl chloride or carbodiimides .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Catalysts and solvents are carefully selected to ensure high purity and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions: N-(3,4-difluorophenyl)-2-ethoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(3,4-difluorophenyl)-2-ethoxyacetamide has several scientific research applications:

Comparison with Similar Compounds

  • N-(2,4-difluorophenyl)-2-ethoxyacetamide
  • N-(3,4-difluorophenyl)-2-methoxyacetamide
  • N-(3,4-difluorophenyl)-2-propoxyacetamide

Comparison: N-(3,4-difluorophenyl)-2-ethoxyacetamide is unique due to its specific substitution pattern on the phenyl ring and the presence of an ethoxy group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and enhanced metabolic stability, compared to its analogs. These properties can influence its biological activity and suitability for various applications .

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-ethoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2/c1-2-15-6-10(14)13-7-3-4-8(11)9(12)5-7/h3-5H,2,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPUHGUQUAYRHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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